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Compound of Interest

Compound Name: Fmoc-D-Allo-Ile-OH

Cat. No.: B557749 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-allo-Isoleucine-OH (Fmoc-D-
Allo-Ile-OH), a crucial building block for peptide synthesis, particularly in the development of

novel therapeutics. Aimed at researchers, scientists, and professionals in drug development,

this document details the physicochemical properties, synthesis protocols, and biological

significance of this unnatural amino acid.

Core Compound Data
Fmoc-D-Allo-Ile-OH is a derivative of the D-isomer of allo-isoleucine, featuring a

fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function. This

protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS).

Property Value

CAS Number 118904-37-3[1]

Molecular Weight 353.4 g/mol [1] or 353.41 g/mol

Molecular Formula C₂₁H₂₃NO₄[1]

Appearance White to off-white solid powder

Synonyms
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-

isoleucine[1]
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Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-D-Allo-Ile-OH is primarily used as a building block in Fmoc-based solid-phase peptide

synthesis (SPPS).[2] The Fmoc group provides a stable protecting layer for the amino acid's

amine group, which can be selectively and mildly cleaved using a base, typically piperidine,

allowing for the sequential addition of amino acids to a growing peptide chain anchored to a

solid support.[3] The incorporation of an unnatural amino acid like D-allo-isoleucine can confer

unique structural and functional properties to synthetic peptides, such as increased stability

against enzymatic degradation and enhanced biological activity.[4]

General Experimental Protocol for Fmoc-SPPS
The following is a generalized protocol for the incorporation of Fmoc-D-Allo-Ile-OH into a

peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

Fmoc-D-Allo-Ile-OH

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal

carboxylic acids)[5]

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution in DMF (typically 20% v/v)

Coupling reagents (e.g., HBTU, HATU, HCTU)[4]

Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)[4]

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and

triisopropylsilane (TIS))[5]

Diethyl ether (cold)
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Methodology:

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF, for 30-

60 minutes in a reaction vessel.[4]

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled

amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[3][6] This

step is typically performed twice to ensure complete deprotection. The resin is then washed

thoroughly with DMF.

Amino Acid Activation: In a separate vessel, 3-5 equivalents of Fmoc-D-Allo-Ile-OH and a

similar equivalence of a coupling reagent (e.g., HCTU) are dissolved in DMF. An excess of a

base like DIPEA (6-10 equivalents) is added to activate the carboxylic acid of the amino acid.

[4]

Coupling: The activated Fmoc-D-Allo-Ile-OH solution is immediately added to the

deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate the

coupling reaction.[4] The completion of the reaction can be monitored using a qualitative test

such as the Kaiser test.[4]

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove

excess reagents and by-products.

Chain Elongation: The deprotection, activation, and coupling steps are repeated for each

subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is

cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of

TFA, water, and TIS, for 2-3 hours.[5]

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage

solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-

phase high-performance liquid chromatography (RP-HPLC).[1]
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Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance of D-allo-Isoleucine
Containing Peptides
The incorporation of D-amino acids, such as D-allo-isoleucine, is a strategy observed in nature

to produce peptides with enhanced biological properties. A notable example is the bombinin

family of antimicrobial peptides, which are found in the skin secretions of the European fire-

bellied toad (Bombina variegata).[2][7]

Several peptides within the bombinin H family contain a D-allo-isoleucine residue at their

second position.[2] These peptides exhibit potent antimicrobial activity against a range of

bacteria and can also have hemolytic effects.[2] The presence of the D-amino acid is believed

to be the result of a post-translational modification of the corresponding L-amino acid.[7]

The D-allo-isoleucine residue in bombinin H4 has been shown to play a crucial role in its potent

activity against the parasite Leishmania.[8] It is suggested that this specific residue acts as an

anchor, facilitating the peptide's interaction and disruption of the parasite's membrane.[8] This

highlights the importance of stereochemistry in peptide-membrane interactions and the

potential for designing more effective peptide-based drugs by incorporating such unnatural

amino acids.
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Fig. 2: Biosynthesis and mode of action of D-allo-Ile containing peptides.

Conclusion
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Fmoc-D-Allo-Ile-OH is a valuable reagent for peptide chemists aiming to develop peptides with

enhanced stability and novel biological activities. Its use in SPPS allows for the creation of

peptide analogs of naturally occurring antimicrobial agents or the design of entirely new

therapeutic peptides. The study of peptides like the bombinins provides a compelling rationale

for the exploration of D-amino acid incorporation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

